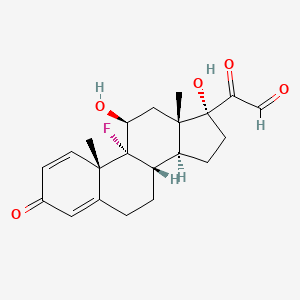

21-Dehydro Isoflupredone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h5,7,9,11,14-16,25,27H,3-4,6,8,10H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKUFOVZLUZXJZ-BULBTXNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3(C(C1CCC2(C(=O)C=O)O)CCC4=CC(=O)C=CC43C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)CCC4=CC(=O)C=C[C@@]43C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Derivatization Pathways of 21 Dehydro Isoflupredone

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 21-Dehydro Isoflupredone (B118300) involves strategically dismantling the target molecule to identify logical precursors and key transformations. The primary structural features to consider are the pregnane (B1235032) skeleton with a Δ¹,⁴-diene-3-one system in the A-ring, a 9α-fluoro group, an 11β-hydroxyl group, a 17α-hydroxyl group, and the defining 21-aldehyde functionality on the C17 side chain.

A plausible retrosynthetic strategy identifies the final step as the selective oxidation of a C21-hydroxyl group. This precursor, Isoflupredone (also known as 9α-fluoroprednisolone), is a known corticosteroid. wikipedia.org Therefore, the primary disconnection is at the C21-O bond, simplifying the target to a more common steroidal alcohol.

Further disconnections on the Isoflupredone backbone are as follows:

Δ¹-Dehydrogenation: The double bond between C1 and C2 is a key feature of the "predn" stem. This can be retrosynthetically removed to yield a Δ⁴-monoene, pointing towards a 9α-fluorohydrocortisone-type intermediate. This transformation is a common step in corticosteroid synthesis. mdpi.com

9α-Fluorination: The introduction of the fluorine atom at the C9 position is a critical step. This is typically achieved via the ring-opening of a 9β,11β-epoxide intermediate with a fluoride (B91410) source. This epoxide, in turn, can be formed from a Δ⁹⁽¹¹⁾-unsaturated precursor.

Core Structure: These disconnections ultimately lead back to a readily available and versatile starting material, such as a hydrocortisone (B1673445) derivative. smolecule.com

This analytical approach breaks down the complex synthesis into a series of more manageable, sequential reactions: modification of a basic steroid core, introduction of the C9 fluorine, creation of the A-ring diene system, and final side-chain oxidation.

Precursor Selection and Starting Material Considerations

The selection of an appropriate starting material is paramount for an efficient synthesis of 21-Dehydro Isoflupredone. The ideal precursor should be structurally related, commercially available, and amenable to the required chemical modifications. Hydrocortisone and its derivatives are frequently chosen for this purpose due to their inherent steroid skeleton and functional groups that can be readily manipulated. smolecule.com

A typical synthetic route might begin with Hydrocortisone or Cortisone (B1669442), which possess the necessary four-ring steroid nucleus and oxygenation at C11 and C17. The synthesis of Isoflupredone acetate (B1210297), a direct precursor to 21-Dehydro Isoflupredone, often starts from hydrocortisone. quickcompany.inmedchemexpress.com Furthermore, related compounds like prednisolone (B192156) and its derivatives also serve as valuable starting points or intermediates in analogous synthetic processes. google.com The choice often depends on the specific sequence of reactions planned, particularly the timing for the introduction of the C1-C2 double bond and the 9α-fluoro group.

Advanced Reaction Methodologies for Steroid Core Modification

The transformation of a basic steroid precursor into 21-Dehydro Isoflupredone involves several classes of advanced chemical reactions.

Dehydrogenation Reactions: Catalyst Systems and Selectivity Control

A hallmark of the isoflupredone structure is the conjugated diene system in the A-ring (Δ¹,⁴). The introduction of the C1-C2 double bond (Δ¹-dehydrogenation) into a Δ⁴-3-keto steroid is a critical transformation. mdpi.com While chemical methods exist, biocatalytic dehydrogenation is often preferred for its high regioselectivity and mild reaction conditions. mdpi.com

Chemical Methods: Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or selenium dioxide have historically been used for this purpose. du.ac.in The regioselectivity of DDQ can sometimes be controlled based on the stereochemistry at the A/B ring junction. du.ac.in

Biocatalytic Methods: Enzymes, specifically 3-ketosteroid-Δ¹-dehydrogenases (KstDs), are widely employed for this step. mdpi.commdpi.com Microorganisms such as Arthrobacter simplex, Pseudomonas testosteroni, and various Rhodococcus species are known to perform this transformation efficiently. mdpi.comnih.govnih.gov The use of immobilized enzymes or whole cells can facilitate continuous production processes. nih.govmdpi.com

| Catalyst/Reagent | Type | Reaction | Key Features |

| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | Chemical | Δ¹-Dehydrogenation | Common chemical oxidant; selectivity can be an issue. du.ac.in |

| Selenium Dioxide (SeO₂) | Chemical | Δ¹-Dehydrogenation | Classic reagent for allylic oxidation and dehydrogenation. |

| 3-Ketosteroid-Δ¹-dehydrogenase (KstD) | Biocatalytic | Δ¹-Dehydrogenation | High regioselectivity, mild conditions. mdpi.commdpi.com |

| Rhodococcus species | Whole-cell Biocatalyst | Δ¹-Dehydrogenation | Efficiently converts cortisone/hydrocortisone to prednisone (B1679067)/prednisolone. mdpi.comnih.gov |

| Iridium(III) Complexes | Homogeneous Catalyst | Acceptorless Dehydrogenation | Can reversibly dehydrogenate the A-ring under mild conditions. acs.org |

Stereoselective Fluorination Techniques at Defined Positions

The introduction of the fluorine atom at the C9 position with α-stereochemistry is crucial for the compound's biological profile. This is a challenging transformation that requires precise stereochemical control. The most common industrial method involves the formation of a 9β,11β-epoxide intermediate, which is subsequently opened with hydrogen fluoride (HF) or a related fluoride source.

Modern electrophilic fluorinating agents have also been developed to provide safer and more selective routes.

| Reagent | Type | Mechanism | Notes |

| Hydrogen Fluoride (HF) | Nucleophilic | Epoxide Ring Opening | Traditional method; highly corrosive and hazardous. google.comgoogle.com |

| Selectfluor® | Electrophilic | Enol/Enolate Fluorination | Provides high stereoselectivity for 6α-fluorination on specific substrates. google.comgoogle.com |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Enolate Fluorination | Used for stereoselective fluorination on side chains. mdpi.com |

| Enzymatic Fluorination | Biocatalytic | Various | Emerging field offering high selectivity under mild conditions. the-innovation.org |

The reaction of a Δ⁹⁽¹¹⁾-unsaturated steroid with a reagent like N-bromoacetamide in the presence of a fluoride source can lead to the formation of a 9α-fluoro-11β-hydroxy steroid. Alternatively, epoxidation of the Δ⁹⁽¹¹⁾ double bond followed by ring-opening with HF stereospecifically yields the desired 9α-fluoro-11β-ol configuration. google.comgoogle.com

Oxidation/Reduction Chemistry at Steroid Side Chains

The defining feature of 21-Dehydro Isoflupredone is the oxidized state of the C21 carbon. The typical 21-hydroxyl group of isoflupredone is converted to an aldehyde. This requires a selective oxidation reaction that does not affect other sensitive functional groups in the molecule, such as the C11 and C17 hydroxyls.

Various oxidizing agents can be employed, with chemoselectivity being the primary challenge. Mild oxidation systems are preferred. Biocatalytic approaches also offer a promising route. For instance, unspecific peroxygenases (UPOs) from fungi have been shown to oxidize the C21 position of corticosteroids, initially forming a geminal diol that can lead to further oxidation products. researchgate.netsigmaaldrich.com Additionally, isomerase complexes and dehydrogenases have been identified that can lead to the formation of steroid 21-oic acids, indicating that the C21 position is susceptible to biological oxidation. nih.govnih.gov In some biotransformations, reduction of the C20 ketone can occur as a side reaction. mdpi.comnih.gov

Esterification and Etherification Approaches for Functionalization

Esterification and etherification reactions are critical for functional group protection during a multi-step synthesis and for creating derivatives. In the context of 21-Dehydro Isoflupredone synthesis, the hydroxyl groups at C17 and C21 are common sites for such modifications.

For example, the C21-hydroxyl group of a precursor like hydrocortisone or isoflupredone is often acylated to form an ester (e.g., isoflupredone acetate). quickcompany.inmedchemexpress.com This can serve to protect the hydroxyl group during subsequent reactions or to modify the compound's properties. Common reagents for this include acid anhydrides (e.g., acetic anhydride) or acid chlorides in the presence of a base. google.com

Multi-step Synthesis Design and Optimization

The multi-step synthesis can be conceptually broken down into two major phases: the synthesis of the Isoflupredone backbone and the subsequent final oxidation step. The synthesis of Isoflupredone itself is a complex undertaking, often starting from more accessible corticosteroids like prednisolone. quickcompany.in A patented process for the related Isoflupredone acetate, for instance, outlines a pathway from prednisolone. quickcompany.in The introduction of the 9α-fluoro group is a critical step that defines this class of corticosteroids and can be achieved using specific fluorinating agents. smolecule.comgoogle.com

The pivotal step in forming 21-Dehydro Isoflupredone is the oxidation of the C21-hydroxyl group of Isoflupredone. The challenge lies in achieving high selectivity for the primary alcohol without affecting other sensitive functional groups on the steroid nucleus, such as the C11-hydroxyl group or the enone system in the A-ring. While specific literature for the oxidation of Isoflupredone is sparse, the conversion of corticosteroid 21-alcohols to 21-aldehydes (21-dehydro steroids) is a known transformation. nih.govresearchgate.net Various reagents and methods are employed for similar steroidal oxidations.

Optimization of these oxidation reactions is crucial for maximizing yield and minimizing byproduct formation. For allylic oxidations in steroid systems, strategies such as the portion-wise addition of the oxidizing agent have been shown to improve yields compared to adding the full amount at once. nih.govresearchgate.net The use of co-catalysts, such as combining N-hydroxyphthalimide (NHPI) with Co(OAc)₂, can also enhance reaction rates and efficiency. researchgate.net General optimization parameters for steroid synthesis include careful control of temperature, solvent, and catalyst systems to direct the reaction toward the desired product. numberanalytics.com

Table 1: Potential Reagents for C21-Hydroxyl Oxidation in Corticosteroids

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| Silver Oxide (Ag₂O) | Freshly generated Ag₂O in dilute aqueous NaOH. nih.gov | A classic method for oxidizing 21-aldehydes further to 21-oic acids, but indicates the reactivity of the side chain. nih.gov |

| t-Butyl Hydroperoxide (TBHP) with CuI | Acetonitrile (B52724) solvent. nih.gov | Primarily used for allylic oxidation but demonstrates metal-catalyzed oxidation on the steroid core. nih.gov |

| TBHP with N-hydroxyphthalimide (NHPI) and Co(OAc)₂ | Mild conditions. researchgate.net | A catalytic system showing excellent regioselectivity and chemoselectivity in other steroid oxidations. researchgate.net |

| Pyridinium chlorochromate (PCC) | Dichloromethane solvent. | A common reagent for oxidizing primary alcohols to aldehydes, though selectivity can be a concern with multiple hydroxyl groups. |

Isolation and Purification Protocols for Synthetic Products

Following the synthesis of 21-Dehydro Isoflupredone, a robust isolation and purification protocol is essential to remove unreacted starting materials, reagents, and synthetic byproducts. The process typically involves a combination of extraction and chromatographic techniques. britannica.com

Initially, the reaction mixture is subjected to a workup procedure, which may involve quenching the reaction, followed by liquid-liquid extraction to separate the crude product from the aqueous phase and water-soluble reagents. britannica.com The organic extracts are then typically washed, dried, and concentrated.

For more rigorous purification, chromatography is the method of choice. smolecule.combritannica.comsmolecule.com

Solid-Phase Extraction (SPE): SPE is often used as a preliminary cleanup step. For corticosteroids, reversed-phase C18 cartridges are effective for extracting the target compound and removing highly polar impurities. nih.govsilicycle.com The standard procedure involves conditioning the cartridge (e.g., with methanol (B129727) and water), loading the sample, washing away interferences, and finally eluting the steroid with a stronger organic solvent like methanol or acetonitrile. silicycle.com

High-Performance Liquid Chromatography (HPLC): Preparative reversed-phase HPLC (RP-HPLC) is a powerful technique for isolating the final product with high purity. google.com This method excels at separating structurally similar compounds, which is critical in steroid chemistry. acs.org The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of water and organic solvents such as acetonitrile and/or methanol. google.comacs.orgnih.gov Two-dimensional HPLC may be employed for particularly complex mixtures to enhance separation power. wada-ama.org

Crystallization: The final step to obtain highly pure 21-Dehydro Isoflupredone is often crystallization. smolecule.comsmolecule.com This process not only purifies the compound but also provides it in a stable, crystalline solid form. The choice of solvent system is critical for effective crystallization.

Table 2: Exemplar HPLC Conditions for Corticosteroid Separation

| Parameter | Condition | Purpose/Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3 µm) | Standard for separating structurally similar corticosteroids like prednisolone and its impurities. acs.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Common mobile phase systems for RP-HPLC of steroids. google.comnih.gov |

| Detection | UV at ~240-254 nm | Corticosteroids with the pregna-1,4-diene-3,20-dione structure have a strong UV absorbance in this range. nih.gov |

| Technique | Isocratic or Gradient Elution | Gradient elution is often required to separate a wider range of impurities with different polarities. acs.org |

Characterization of Synthetic Byproducts and Related Impurities

The characterization of impurities is a critical aspect of quality control in the synthesis of any pharmaceutical compound. In the synthesis of 21-Dehydro Isoflupredone, several byproducts and impurities can be anticipated.

Potential impurities can be categorized as follows:

Unreacted Starting Material: Residual Isoflupredone is the most common process-related impurity.

Over-oxidation Products: The aldehyde group of 21-Dehydro Isoflupredone is susceptible to further oxidation, which would yield Isoflupredone-21-oic acid . This type of impurity is known to form from 21-aldehyde intermediates. nih.govresearchgate.net

Side-Reaction Products: Under certain conditions, especially basic, corticosteroids can undergo autooxidation or rearrangement. researchgate.net This can lead to a variety of degradation products, including the cleavage of the side chain to form a 17-ketone derivative or the formation of 17-formyloxy-17-acid impurities. researchgate.net Isomeric impurities, such as epimers at chiral centers, can also form during synthesis. google.comnih.gov

The identification and structural elucidation of these impurities rely on a combination of powerful analytical techniques. nih.govconicet.gov.ar

Liquid Chromatography (LC): HPLC is the primary tool for detecting, separating, and quantifying impurities. acs.orgnih.gov

Mass Spectrometry (MS): When coupled with LC (LC-MS), mass spectrometry provides the molecular weight of impurities. Tandem MS (MS/MS) experiments reveal fragmentation patterns that help to deduce the structure. nih.govamericanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of an impurity. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for structure elucidation. conicet.gov.arnih.gov One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allow for the complete and unambiguous assignment of a molecule's structure. scirp.orgscirp.org For 21-Dehydro Isoflupredone, the aldehyde proton at C21 would exhibit a characteristic singlet in the ¹H NMR spectrum around 9-10 ppm. scirp.orgresearchgate.net

Table 3: Potential Impurities in the Synthesis of 21-Dehydro Isoflupredone

| Impurity Name | Structure | Probable Origin |

|---|---|---|

| Isoflupredone | Starting Material | Incomplete oxidation reaction. |

| Isoflupredone-21-oic acid | C21-aldehyde is oxidized to a carboxylic acid | Over-oxidation of the product. researchgate.net |

Molecular Interaction Studies and Biochemical Mechanisms of 21 Dehydro Isoflupredone

Glucocorticoid Receptor Binding Affinity and Specificity Profiling

The initial step in characterizing a potential glucocorticoid is to determine its binding affinity and specificity for the glucocorticoid receptor. This profile is crucial as the affinity of a steroid for the GR is a primary determinant of its potency.

Quantitative receptor binding assays are fundamental for determining the binding affinity of a compound. nih.gov Radioligand displacement assays are a common and robust method used for this purpose. nih.govresearchgate.net In this technique, a fixed concentration of a radiolabeled glucocorticoid with high affinity for the GR, such as [³H]dexamethasone, is incubated with a preparation of cytosolic glucocorticoid receptors. nih.gov The unlabeled compound of interest, in this case, 21-Dehydro Isoflupredone (B118300), is then added in increasing concentrations to compete with the radioligand for binding to the receptor. merckmillipore.com By measuring the displacement of the radiolabeled ligand, the binding affinity of the test compound can be calculated, often expressed as the equilibrium dissociation constant (Kd) or the concentration that inhibits 50% of specific binding (IC50). researchgate.netmedchemexpress.com

Studies on various steroids have shown that specific chemical modifications significantly alter binding affinity. For instance, the addition of a 17α-OH or 21-OH group generally increases affinity, while esterification at these positions can decrease it. nih.gov The relative binding affinity (RBA) of different steroids can be compared to a standard like Dexamethasone (B1670325).

Table 1: Illustrative Relative Binding Affinities (RBA) of Various Steroids for the Glucocorticoid Receptor This table is illustrative and based on general findings in the field, not specific data for 21-Dehydro Isoflupredone.

| Compound | Relative Binding Affinity (RBA) (Dexamethasone = 100) |

|---|---|

| Dexamethasone | 100 |

| Betamethasone | ~120 |

| Hydrocortisone (B1673445) | ~10 |

| Prednisolone (B192156) | ~20 |

To understand the precise nature of the interaction between a ligand and its receptor, structural biology techniques are employed. X-ray crystallography and cryo-electron microscopy (Cryo-EM) can resolve the three-dimensional structure of the glucocorticoid receptor's ligand-binding domain (LBD) when complexed with a ligand like 21-Dehydro Isoflupredone. nih.govbiorxiv.org

These high-resolution structures reveal the exact orientation of the ligand within the binding pocket and identify the specific amino acid residues that form hydrogen bonds, van der Waals forces, or hydrophobic interactions with the ligand. nih.govbiorxiv.org This information is invaluable for explaining the basis of binding affinity and specificity and provides a rational basis for designing new molecules with improved properties. nih.gov Although no specific crystallographic data for a 21-Dehydro Isoflupredone-GR complex is publicly available, analysis of other steroid-receptor complexes provides a template for understanding these critical interactions.

Complementing experimental methods, computational approaches like molecular docking and molecular dynamics (MD) simulations provide profound insights into receptor-ligand interactions. mdpi.comnih.gov Docking studies can predict the preferred binding pose of 21-Dehydro Isoflupredone within the GR's ligand-binding pocket. mdpi.com

Following docking, MD simulations can be performed to study the dynamic behavior of the receptor-ligand complex over time in a simulated physiological environment. nih.govbiorxiv.org These simulations can assess the stability of the predicted binding pose, map the flexibility of different regions of the protein upon ligand binding, and calculate the binding free energy, which is related to the binding affinity. biorxiv.orgnih.gov For a compound like 21-Dehydro Isoflupredone, these studies could elucidate how the 21-dehydro modification affects the conformational dynamics of the receptor compared to its parent compound, Isoflupredone.

Structural Analysis of Receptor-Ligand Complexes (e.g., X-ray Crystallography, Cryo-EM)

Investigation of Intracellular Signaling Cascade Modulation

Beyond receptor binding, it is crucial to investigate how the ligand-receptor complex modulates downstream cellular processes, primarily through the regulation of gene and protein expression.

Transcriptomic technologies, such as quantitative PCR (qPCR) and RNA-Sequencing (RNA-Seq), measure changes in gene expression across the genome in response to a compound. wikipedia.orgfrontiersin.org Upon binding a ligand like 21-Dehydro Isoflupredone, the GR complex translocates to the nucleus and acts as a transcription factor. nih.gov Its effects are broadly categorized into two mechanisms:

Transactivation: The GR-dimer binds directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, typically upregulating the expression of anti-inflammatory proteins like Glucocorticoid-Induced Leucine Zipper (GILZ) and Mitogen-activated protein kinase phosphatase-1 (MKP-1). nih.gov

Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thereby downregulating the expression of pro-inflammatory genes, including interleukins (e.g., IL-6) and cytokines. oncoscience.us

RNA-Seq provides a global snapshot of these changes, revealing the full spectrum of genes regulated by the compound, while qPCR can be used to validate the expression changes of specific genes of interest. plos.orgnih.gov

Table 2: Representative Genes Known to be Regulated by Glucocorticoid Receptor Activation This table is illustrative of typical GR-mediated gene regulation and is not based on specific experimental data for 21-Dehydro Isoflupredone.

| Gene | Typical Regulation | Associated Function |

|---|---|---|

| GILZ (TSC22D3) | Upregulated | Anti-inflammatory, Immunosuppression nih.gov |

| SGK1 | Upregulated | Cell survival, ion transport nih.gov |

| MKP-1 (DUSP1) | Upregulated | Inactivation of MAPK signaling, anti-inflammatory nih.gov |

| IL-6 | Downregulated | Pro-inflammatory cytokine oncoscience.us |

| TNF | Downregulated | Pro-inflammatory cytokine oncoscience.us |

Proteomics investigates the large-scale expression, modification, and interaction of proteins. mdpi.com Using techniques like tandem mass spectrometry (TMT-labeled LC-MS/MS), researchers can quantify thousands of proteins in a cell sample before and after treatment with a compound. frontiersin.orgnih.gov This approach provides a functional readout of the transcriptomic changes, confirming that altered gene expression leads to corresponding changes at the protein level. plos.org

For a glucocorticoid agonist, proteomic profiling could reveal widespread changes in cellular metabolism, structural proteins, and signaling molecules. plos.orgmdpi.com For example, studies might show an increased expression of enzymes involved in gluconeogenesis and a decreased expression of proteins involved in inflammatory pathways. plos.org This level of analysis is critical for understanding the full biological impact of 21-Dehydro Isoflupredone on cellular function.

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are fundamental in vitro tools used to investigate the transcriptional activity of compounds that interact with nuclear receptors, such as the glucocorticoid receptor (GR). nih.gov These assays measure the ability of a compound to induce or suppress the expression of a specific gene by linking a response element to a reporter gene, such as luciferase or green fluorescent protein (GFP). nih.govpromega.com When a corticosteroid binds to the GR, the complex translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the promoter region of target genes, thereby modulating their transcription. smolecule.com

While specific reporter gene assay data for 21-Dehydro Isoflupredone are not readily found in peer-reviewed literature, studies on its parent compound, Isoflupredone, and other glucocorticoids provide a template for how such an analysis would be conducted. For instance, a study on various steroids tested their transcriptional activity using a luciferase reporter assay, demonstrating the potency of different glucocorticoids. thieme-connect.com

A hypothetical reporter gene assay for 21-Dehydro Isoflupredone would involve transfecting a suitable cell line (e.g., HEK293 or A549) with a plasmid containing a GRE-driven luciferase reporter construct. The cells would then be treated with varying concentrations of 21-Dehydro Isoflupredone, and the resulting luciferase activity would be measured. This would allow for the determination of its efficacy and potency as a GR agonist.

Table 1: Illustrative Reporter Gene Assay Data for a Hypothetical Glucocorticoid

| Concentration (nM) | Luciferase Activity (Fold Induction over Vehicle) |

| 0.1 | 1.5 |

| 1 | 5.2 |

| 10 | 15.8 |

| 100 | 25.1 |

| 1000 | 25.5 |

This table is illustrative and does not represent actual data for 21-Dehydro Isoflupredone.

In Vitro Cell-Based Assays for Cellular Response (e.g., proliferation, differentiation, apoptosis) at a mechanistic level.

In vitro cell-based assays are crucial for elucidating the cellular responses to a compound and understanding its mechanism of action at a cellular level. nih.govdatabiotech.co.il These assays can measure a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis (programmed cell death). semanticscholar.orgnih.govbiocompare.com

Specific mechanistic in vitro cell-based assay data for 21-Dehydro Isoflupredone is scarce. However, studies on the parent compound, Isoflupredone acetate (B1210297), have been conducted. For example, in vitro studies on equine articular tissue cocultures in an inflammatory environment showed that Isoflupredone acetate could mitigate the inflammatory and catabolic effects of interleukin-1β. researchgate.netmedchemexpress.com At high concentrations, however, there were suggestions of cytotoxicity as indicated by increased lactate (B86563) dehydrogenase levels. researchgate.net

To investigate the mechanistic effects of 21-Dehydro Isoflupredone, a variety of cell-based assays could be employed. For example, a proliferation assay (e.g., using BrdU incorporation) could determine its effect on the growth of immune cells. An apoptosis assay (e.g., using Annexin V staining or caspase activity measurement) could reveal if the compound induces cell death in specific cell types.

Table 3: Example Data from a Cell-Based Apoptosis Assay for a Hypothetical Corticosteroid on Lymphocytes

| Treatment | Concentration (µM) | % Apoptotic Cells |

| Vehicle Control | - | 5.2 |

| Compound X | 0.1 | 15.7 |

| Compound X | 1 | 45.3 |

| Compound X | 10 | 88.9 |

This table is illustrative and does not represent actual data for 21-Dehydro Isoflupredone.

Metabolic Fate and Biotransformation Investigations of 21 Dehydro Isoflupredone

In Vitro Metabolic Stability Assessment in Biological Systems (e.g., Liver Microsomes, S9 Fractions)

No studies have been published that specifically assess the in vitro metabolic stability of 21-Dehydro Isoflupredone (B118300) in standard biological systems like human or animal liver microsomes or S9 fractions. Such studies are crucial for determining a compound's intrinsic clearance and predicting its half-life in the body. For related corticosteroids, these assays typically involve incubating the compound with liver fractions and measuring its disappearance over time. oup.comthieme-connect.com The stability of fluorinated corticosteroids can vary, but without direct experimental data for 21-Dehydro Isoflupredone, any claims about its stability would be speculative.

Identification and Structural Elucidation of Metabolites via Mass Spectrometry and NMR

The scientific literature lacks reports on the identification and structural elucidation of metabolites produced from 21-Dehydro Isoflupredone. The standard approach for such investigations involves incubating the parent drug in a metabolic system, followed by analysis using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and detect potential metabolites. drugbank.comncats.io Subsequent isolation and analysis using Nuclear Magnetic Resonance (NMR) spectroscopy would be required for definitive structural confirmation. drugbank.comncats.io While these techniques are standard for other steroids, they have not been applied to document the metabolic products of 21-Dehydro Isoflupredone.

Characterization of Enzymes Involved in Metabolic Pathways (e.g., Cytochrome P450 Isoforms, Glucuronosyltransferases)

The specific enzymes responsible for the biotransformation of 21-Dehydro Isoflupredone have not been identified. For corticosteroids in general, key metabolic enzymes include the Cytochrome P450 (CYP) superfamily, which often mediates hydroxylation, and various dehydrogenases. pharmaffiliates.comresearchgate.net For instance, 11β-hydroxysteroid dehydrogenases (11β-HSDs) are critical in the interconversion of active and inactive corticosteroids. pharmaffiliates.com The introduction of a fluorine atom, as seen in the parent isoflupredone, is known to influence these enzymatic reactions, often altering the rate and pathway of metabolism. pharmaffiliates.com However, without studies using recombinant enzymes or specific inhibitors, the precise isoforms of CYP, UGTs, or other enzyme classes that might act on 21-Dehydro Isoflupredone remain unknown.

Elucidation of Biotransformation Pathways and Reaction Mechanisms

Given the absence of metabolite identification, the biotransformation pathways for 21-Dehydro Isoflupredone are not elucidated. A potential pathway could involve further oxidation of the presumed C-21 aldehyde to a carboxylic acid, or reduction back to the alcohol, but this is hypothetical. Other common steroid metabolic reactions include reduction of the A-ring and conjugation with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. nih.gov

Comparative Metabolism Studies with Parent Compound and Analogs

No comparative metabolism studies between 21-Dehydro Isoflupredone, its parent compound isoflupredone, and other corticosteroid analogs have been published. Such studies are valuable for understanding how structural modifications, like the dehydrogenation at the C-21 position, affect the metabolic profile.

Computational Modeling for Metabolite Prediction and Pathway Mapping

Computational, or in silico, models are frequently used in drug discovery to predict sites of metabolism and potential metabolites. ut.ac.irmedchemexpress.com These tools use knowledge-based systems or machine learning algorithms to forecast how a molecule might be transformed by metabolic enzymes. ut.ac.irmedchemexpress.com While such models could theoretically be applied to 21-Dehydro Isoflupredone to generate hypotheses about its metabolism, no such specific computational studies have been published.

Advanced Analytical Chemistry for 21 Dehydro Isoflupredone Research

Chromatographic Separation Techniques for High-Purity Analysis

Chromatography is the cornerstone for isolating and purifying 21-Dehydro Isoflupredone (B118300) from complex mixtures, including reaction media and degradation samples. The choice of technique is dictated by the specific analytical goal, such as purity assessment, quantification, or chiral separation.

High-Performance Liquid Chromatography (HPLC): Method Development, Stationary Phases, Mobile Phases

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of corticosteroids due to its versatility and applicability to non-volatile and thermally labile compounds. Method development for 21-Dehydro Isoflupredone would logically start from established methods for its parent compound, Isoflupredone, and other related glucocorticoids.

Method Development: The primary goal is to achieve adequate resolution between 21-Dehydro Isoflupredone, Isoflupredone, and other potential impurities or degradation products. A common approach is reversed-phase HPLC. Development involves optimizing the mobile phase composition, pH, column temperature, and detector wavelength (typically in the UV range, e.g., 245 nm, where the corticosteroid structure absorbs light). scirp.org

Stationary Phases: The most common stationary phases for corticosteroid analysis are silica-based and chemically modified with alkyl chains, such as C18. scirp.orgnih.gov These non-polar phases are effective for separating the moderately polar steroid structures. For separating complex mixtures of steroid isomers or related compounds, specialized columns, such as those with polar-embedded groups (e.g., Polar C18) or pentafluorophenyl (PFP) phases, may offer alternative selectivity. mdpi.com Chiral stationary phases (CSPs) based on polysaccharides, like cellulose (B213188) derivatives, are essential for separating enantiomers. nih.govnih.gov

Mobile Phases: Mobile phases typically consist of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) (ACN) or methanol (B129727). nih.govhitachi-hightech.com The use of buffers (e.g., phosphate (B84403) buffer) or acids (e.g., formic acid, phosphoric acid) helps to control the ionization state of the analytes and improve peak shape. scirp.orgnih.govsielc.com Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to separate a wide range of compounds with different polarities in a reasonable timeframe. scirp.org

Table 1: Example HPLC Parameters for Corticosteroid Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase | C18 (e.g., Zorbax C18, 3.5 µm) nih.gov | Newcrom R1 (Reverse-Phase) sielc.com | Polysaccharide (e.g., Lux i-Cellulose-5) nih.govnih.gov |

| Mobile Phase A | 0.02% Formic Acid in Water nih.gov | Water with Phosphoric Acid sielc.com | Water with 0.02% HCOOH nih.gov |

| Mobile Phase B | Acetonitrile nih.gov | Acetonitrile sielc.com | Acetonitrile nih.gov |

| Elution Mode | Gradient nih.gov | Isocratic or Gradient sielc.com | Gradient nih.gov |

| Detection | UV at 245 nm scirp.org | UV / MS-compatible (formic acid) sielc.com | HRMS nih.gov |

| Application | General Screening, Purity nih.gov | Impurity Isolation sielc.com | Chiral & Achiral Separation nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at much higher pressures. hitachi-hightech.com This results in dramatically improved resolution, higher efficiency, and significantly faster analysis times.

For the analysis of 21-Dehydro Isoflupredone, converting an HPLC method to UHPLC can provide substantial benefits. A separation that might take 20-30 minutes on an HPLC system can often be completed in under 4 minutes with UHPLC, while maintaining or even improving the resolution between critical pairs like the parent drug and its dehydro derivative. lcms.czlcms.cz This high-throughput capability is invaluable in research and quality control environments. Studies on other corticosteroids have shown that UHPLC can successfully resolve complex mixtures of nine or more steroids in a single, short run. hitachi-hightech.comlcms.cz The reduction in analysis time also leads to a significant decrease in solvent consumption, making UHPLC a greener alternative to HPLC. lcms.cz

Table 2: Illustrative Comparison of HPLC and UHPLC for Steroid Separation

| Parameter | Conventional HPLC | UHPLC |

|---|---|---|

| Column Particle Size | 3.5 - 5 µm nih.govhitachi-hightech.com | < 2 µm hitachi-hightech.com |

| Typical Analysis Time | 20-60 min scirp.orglcms.cz | < 5 min lcms.czlcms.cz |

| System Pressure | < 400 bar | > 600 bar (up to 1000+ bar) lcms.czafmps.be |

| Resolution | Good | Excellent hitachi-hightech.com |

Gas Chromatography (GC) for Volatile Derivatives and Thermal Stability Assessment

Gas Chromatography (GC) can be used for the analysis of corticosteroids, but it presents challenges due to their low volatility and thermal instability. The dihydroxyacetone side chain of compounds like Isoflupredone is prone to thermal breakdown in the hot GC injector and column. dshs-koeln.de

To overcome this, a crucial derivatization step is required to convert the corticosteroids into more volatile and thermally stable analogues. dshs-koeln.de A common method is silylation, which replaces the active hydrogens in hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. dshs-koeln.deresearchgate.net Reagents like N-Methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) are often used. dshs-koeln.de Another approach involves forming methoxime-trimethylsilyl (MO-TMS) derivatives to protect the ketone groups before silylation. dshs-koeln.de

Research on Isoflupredone and other corticosteroids has shown that TMS-Enol-TMS derivatives can provide a greater response in GC-MS analysis compared to MO-TMS derivatives. dshs-koeln.de However, the formation of multiple derivative isomers (e.g., anti and syn isomers for MO-TMS) can complicate the chromatogram by splitting a single analyte into two peaks, potentially reducing sensitivity. dshs-koeln.de Once derivatized, the compounds can be analyzed by GC coupled with a mass spectrometer (GC-MS) for identification and quantification. dshs-koeln.deresearchgate.net

Table 3: Common Derivatization Agents for GC Analysis of Corticosteroids

| Derivatization Agent | Target Functional Group(s) | Resulting Derivative | Reference |

|---|---|---|---|

| MSTFA (N-Methyl-N-trimethylsilyl-trifluoroacetamide) | Hydroxyl (-OH), Ketone (enolizable C=O) | TMS-Enol-TMS Ether | dshs-koeln.de |

| Methoxime Hydrochloride | Ketone (C=O) | Methoxime (MO) | dshs-koeln.de |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com SFC combines some of the best features of both gas and liquid chromatography. The low viscosity and high diffusivity of supercritical CO2 allow for very fast and highly efficient separations, often superior to HPLC. afmps.beselvita.com

SFC is particularly valued for the chiral separation of pharmaceuticals. nih.govfagg.benih.gov For a compound like 21-Dehydro Isoflupredone, which contains multiple chiral centers, ensuring enantiomeric purity is critical. SFC coupled with chiral stationary phases (CSPs), such as those based on derivatized polysaccharides, is an effective method for separating stereoisomers. nih.gov The technique is considered a "green chemistry" alternative to normal-phase HPLC, as it drastically reduces the need for toxic organic solvents like hexane. selvita.com Studies have demonstrated that SFC can achieve baseline separation of steroid isomers where HPLC methods have failed or provided only partial resolution. fagg.benih.gov

Mass Spectrometry (MS) for Structural Confirmation and Quantitative Analysis

Mass Spectrometry (MS) is an indispensable tool in the analysis of 21-Dehydro Isoflupredone. It is typically coupled with a chromatographic technique (LC-MS or GC-MS) to provide both separation and detection. MS provides information about the mass-to-charge ratio (m/z) of the analyte and its fragments, which is used for structural elucidation, confirmation, and highly sensitive quantification. frontiersin.orgresearchgate.net

For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed, operating in modes like Multiple Reaction Monitoring (MRM). frontiersin.org This involves selecting the specific molecular ion of 21-Dehydro Isoflupredone (the precursor ion) and monitoring for the appearance of one or more of its characteristic fragment ions (product ions). This approach is highly selective and sensitive, allowing for quantification at very low levels (pg/mL to ng/mL) in complex matrices. nih.govresearchgate.net Studies on related compounds have demonstrated the simultaneous quantification of over 20 different glucocorticoids in a single LC-MS/MS run. researchgate.net The fragmentation patterns also provide structural confirmation. For instance, the degradation of a related corticosteroid, Desonide, to its 21-dehydro impurity and a subsequent methoxy (B1213986) derivative was confirmed by analyzing the mass spectra of the products. scirp.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. nih.gov For identifying an unknown impurity or confirming the structure of a reference standard like 21-Dehydro Isoflupredone, HRMS is the definitive technique.

The molecular formula of Isoflupredone is C₂₁H₂₇FO₅. wikipedia.org The "21-Dehydro" nomenclature indicates the loss of two hydrogen atoms from the C-21 position, forming an aldehyde. Therefore, the molecular formula for 21-Dehydro Isoflupredone is C₂₁H₂₅FO₅. Using HRMS, the experimentally measured mass can be compared to the calculated theoretical exact mass. An instrument such as a Q Exactive Orbitrap can acquire data at resolutions of 70,000 or higher, which is more than sufficient to confirm the elemental composition and differentiate the compound from other species with the same nominal mass. nih.gov

Table 4: Theoretical Exact Mass for HRMS Confirmation

| Compound | Molecular Formula | Theoretical Exact Mass (Monoisotopic) |

|---|---|---|

| Isoflupredone | C₂₁H₂₇FO₅ | 378.18425 |

| 21-Dehydro Isoflupredone | C₂₁H₂₅FO₅ | 376.16860 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of corticosteroids by providing detailed information on their fragmentation pathways. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, the protonated molecule of 21-Dehydro Isoflupredone would be selected as the precursor ion and subjected to collision-induced dissociation (CID). The resulting product ions would yield a characteristic fragmentation pattern, or "fingerprint," that is unique to its structure.

The high specificity of MS/MS also allows for the differentiation of isomers, which is a common challenge in steroid analysis. rmtcnet.comlgcstandards.com Isomers often have identical masses and similar chromatographic behavior, but their different structures lead to unique fragmentation patterns upon CID. By comparing the product ion spectra, it is possible to distinguish between positional isomers and stereoisomers.

Table 1: Hypothetical MS/MS Fragmentation Data for 21-Dehydro Isoflupredone

| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss (Da) | Putative Fragment Identity |

| [M+H]⁺ | [M+H - H₂O]⁺ | 18 | Loss of water |

| [M+H - CH₂O]⁺ | 30 | Loss of formaldehyde | |

| [M+H - C₂H₂O₂]⁺ | 58 | Side-chain cleavage | |

| Other diagnostic ions | Variable | Specific ring cleavages |

This table is illustrative and represents the type of data that would be generated from an MS/MS experiment. Actual values would need to be determined experimentally.

Ion Mobility Mass Spectrometry for Conformational Analysis

Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation to mass spectrometry, allowing for the characterization of an ion's size, shape, and charge, which is summarized as its collision cross-section (CCS). szpa.orgchemicalbook.comyoutube.com This technique is particularly valuable for separating isomers that may not be distinguishable by mass or even by fragmentation patterns alone. chemicalbook.com

For 21-Dehydro Isoflupredone, IM-MS could provide insights into its three-dimensional structure in the gas phase. Different conformers of the molecule would have different drift times through the ion mobility cell, resulting in distinct CCS values. This information is critical for understanding its structure-activity relationship. While specific CCS values for 21-Dehydro Isoflupredone are not published, predicted values for the related compound Isoflupredone are available. drugbank.com These predictions suggest that IM-MS would be a powerful tool for the conformational analysis of 21-Dehydro Isoflupredone.

The coupling of ion mobility with liquid chromatography and tandem mass spectrometry (LC-IM-MS/MS) offers a four-dimensional analysis (retention time, CCS, precursor m/z, and product ion m/z), providing an exceptionally high degree of confidence in compound identification. youtube.com

Table 2: Predicted Collision Cross Section (CCS) Data for Related Corticosteroids

| Compound | Adduct | Predicted CCS (Ų) | Source |

| Isoflupredone | [M-H]⁻ | 188.19 | DeepCCS 1.0 (2019) drugbank.com |

| Isoflupredone | [M+H]⁺ | 190.09 | DeepCCS 1.0 (2019) drugbank.com |

| Isoflupredone | [M+Na]⁺ | 196.17 | DeepCCS 1.0 (2019) drugbank.com |

This table provides predicted data for a closely related compound and is for illustrative purposes. Experimental CCS values for 21-Dehydro Isoflupredone would need to be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule.

One-dimensional NMR experiments provide the fundamental data for structure determination.

¹H NMR: The proton NMR spectrum of 21-Dehydro Isoflupredone would show distinct signals for each unique proton in the molecule. The chemical shifts, integration values, and coupling constants would provide information about the electronic environment, the number of protons, and the connectivity of neighboring protons, respectively. While an experimental spectrum for 21-Dehydro Isoflupredone is not available, certificates of analysis for Isoflupredone and its acetate (B1210297) confirm the use of ¹H NMR for its identification. lgcstandards.commedchemexpress.comlgcstandards.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The chemical shift of each carbon is indicative of its functional group. For instance, the carbonyl carbons in the A-ring and at C-20, as well as the aldehyde carbon at C-21, would have characteristic downfield shifts. Predicted ¹³C NMR data for Isoflupredone is available in public databases. drugbank.comguidechem.com

¹⁹F NMR: As 21-Dehydro Isoflupredone is a fluorinated steroid, ¹⁹F NMR is a highly specific and sensitive technique for its analysis. diva-portal.org The fluorine atom at the 9α-position would give a distinct signal in the ¹⁹F NMR spectrum, and its coupling with neighboring protons would provide valuable structural information. colorado.edu The use of ¹⁹F NMR has been confirmed for the analysis of Isoflupredone. lgcstandards.comlgcstandards.com

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in 21-Dehydro Isoflupredone

| Functional Group | ¹H Chemical Shift Range (ppm) | ¹³C Chemical Shift Range (ppm) |

| Aldehyde (C21-H) | 9.5 - 10.5 | 190 - 200 |

| Vinylic Protons (C1, C2, C4) | 5.5 - 7.5 | 120 - 170 |

| Carbonyl (C3, C20) | - | 180 - 210 |

| Fluorinated Carbon (C9) | - | 90 - 100 (with C-F coupling) |

| Methyl Protons (C18, C19) | 0.5 - 1.5 | 10 - 25 |

This table is illustrative, based on typical chemical shift ranges for similar structures. Actual values must be determined experimentally.

Two-dimensional NMR experiments are essential for assembling the complete structure of 21-Dehydro Isoflupredone by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule and establishing the connectivity of adjacent protons. science.govlarvol.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a map of all C-H bonds in the molecule. larvol.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and piecing together the entire carbon skeleton. science.govlarvol.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is vital for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the steroid core.

While no specific 2D NMR data for 21-Dehydro Isoflupredone are publicly available, these techniques are standard for the structural elucidation of complex natural and synthetic products. nih.gov

One-Dimensional NMR (1H, 13C, 19F) for Primary Structural Data

Spectrophotometric and Spectroscopic Techniques (UV-Vis, IR, CD)

UV-Vis Spectroscopy: The α,β-unsaturated ketone chromophore in the A-ring of 21-Dehydro Isoflupredone is expected to produce a strong absorption maximum in the ultraviolet-visible (UV-Vis) spectrum, typically around 240 nm. researchgate.net This characteristic absorption is useful for quantification and for monitoring reactions. The analysis of Isoflupredone acetate by UV-Vis spectroscopy has been documented. uspnf.comgoogle.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For 21-Dehydro Isoflupredone, characteristic absorption bands would be expected for the hydroxyl (-OH), carbonyl (C=O), and carbon-fluorine (C-F) groups. The stretching frequencies of the different carbonyl groups (ketone and aldehyde) would be distinguishable. Experimental IR data is available for the related compound, Isoflupredone acetate. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules and can provide information about the stereochemistry and conformation of 21-Dehydro Isoflupredone. drugbank.comnih.gov The complex stereochemistry of the steroid nucleus would result in a characteristic CD spectrum, which could be used to confirm its absolute configuration and to study its interactions with other chiral molecules. google.com

Coupling of Separation and Detection Technologies (e.g., LC-MS/MS, GC-MS)

The coupling of chromatographic separation with mass spectrometric detection provides the sensitivity and selectivity required for the analysis of 21-Dehydro Isoflupredone in complex matrices.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the gold standard for the quantification of steroids in biological samples. colorado.educu.edu.egresearchgate.netresearchgate.net A reversed-phase LC method would be suitable for the separation of 21-Dehydro Isoflupredone from other steroids and matrix components, followed by highly selective and sensitive detection by MS/MS. cu.edu.egsci-hub.boxresearchgate.netscience.govresearchgate.net Several LC-MS/MS methods have been developed for the parent compound, Isoflupredone. rmtcnet.comnih.gov

GC-MS: Gas chromatography-mass spectrometry can also be used for steroid analysis, often requiring derivatization to improve the volatility and thermal stability of the analytes. wikipedia.orgresearchgate.netcleanchemlab.com For 21-Dehydro Isoflupredone, derivatization of the hydroxyl and aldehyde groups would likely be necessary prior to GC-MS analysis. While powerful, GC-MS can sometimes be more complex than LC-MS/MS for steroid analysis. researchgate.net

Development of Robust and Validated Analytical Methods for Purity and Impurity Profiling

The establishment of robust and validated analytical methods is a cornerstone of pharmaceutical development, ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). For a potent synthetic corticosteroid like 21-Dehydro Isoflupredone, rigorous analytical oversight is imperative. This involves the development of methods capable of accurately quantifying the API and detecting, identifying, and quantifying any process-related or degradation impurities. The validation of these methods in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH) is a mandatory requirement. ich.orgeuropa.eueuropa.eu

High-Performance Liquid Chromatography (HPLC) stands out as the most prevalent technique for the analysis of corticosteroids due to its high resolution, sensitivity, and adaptability. researchgate.net Coupled with various detectors, particularly ultraviolet (UV) and mass spectrometry (MS), HPLC methods can be tailored for both purity assessment and detailed impurity profiling.

Method Development Considerations

The development of an effective analytical method for 21-Dehydro Isoflupredone would commence with the selection of an appropriate HPLC column and mobile phase to achieve optimal separation of the main compound from any potential impurities. Reversed-phase columns, such as C18, are commonly employed for steroid analysis. nih.govmdpi.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. researchgate.netnih.gov Gradient elution is often preferred to resolve compounds with a wide range of polarities, which is common in impurity profiles. nih.gov

For instance, a method for the simultaneous analysis of 44 corticosteroids utilized a C18 column with a gradient of 0.02% formic acid in water and acetonitrile. nih.gov While this method was not specific to 21-Dehydro Isoflupredone, it provides a solid starting point for method development. The detection wavelength for UV analysis is selected based on the chromophoric properties of the molecule, typically around 240-254 nm for corticosteroids. researchgate.net

Method Validation

Once a suitable method is developed, it must undergo rigorous validation to demonstrate its fitness for purpose. ich.orgeuropa.eueuropa.eu The validation process assesses several key performance characteristics as stipulated by ICH guidelines:

Specificity/Selectivity: This ensures that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu For impurity profiling, this involves demonstrating that peaks for known impurities are well-resolved from the main peak and from each other. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry can provide additional evidence of specificity. ich.org

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. ich.org This is typically evaluated by analyzing a series of dilutions of a standard solution.

Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. ich.org It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is usually considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org For impurity methods, a low LOQ is crucial. For related corticosteriods, LOQs in the range of 0.1 to 0.5 ng/mL have been reported using LC-MS. nih.gov

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ich.org

The following interactive table illustrates typical validation parameters and acceptance criteria for an HPLC method for purity and impurity profiling of a corticosteroid like 21-Dehydro Isoflupredone, based on ICH guidelines.

| Validation Parameter | Acceptance Criteria | Typical Test Procedure |

|---|---|---|

| Specificity | The method should be able to separate the main peak from impurities and degradation products. Peak purity index should be > 0.99. | Analysis of stressed samples (acid, base, oxidation, heat, light) and spiked samples with known impurities. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 for the analyte and ≥ 0.99 for impurities. | Analysis of at least 5 concentrations over the range (e.g., LOQ to 120% of the specification limit for impurities). |

| Range | For impurities: from the reporting threshold to 120% of the specification limit. For assay: 80% to 120% of the test concentration. | Confirmed by demonstrating acceptable linearity, accuracy, and precision within the specified range. |

| Accuracy | Recovery of 98.0% to 102.0% for the assay and 90.0% to 110.0% for impurities. | Analysis of samples spiked with known amounts of analyte and impurities at different concentration levels. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for the assay and ≤ 5.0% for impurities. | Six replicate injections of the standard solution or analysis of six individual sample preparations. |

| Precision (Intermediate) | RSD ≤ 3.0% for the assay and ≤ 10.0% for impurities. | Analysis on different days, with different analysts, and on different equipment. |

| LOQ | Signal-to-noise ratio ≥ 10. Should be at or below the reporting threshold for impurities. | Serial dilution of a standard solution until the signal-to-noise ratio is approximately 10. |

| Robustness | No significant change in results when method parameters are slightly varied (e.g., pH, mobile phase composition, flow rate). | Systematic variation of analytical conditions. |

Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities in an API. nih.gov For 21-Dehydro Isoflupredone, impurities can arise from the synthetic process (e.g., starting materials, by-products, intermediates) or from degradation of the drug substance over time. Stability-indicating methods are crucial for impurity profiling as they can separate the drug from its degradation products. mdpi.comnih.govtjpr.orgresearchgate.netbioline.org.br

The characterization of unknown impurities often requires the use of hyphenated techniques, particularly LC-MS. nih.gov Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of an impurity, which aids in its structural elucidation. In a study on a related compound, eslicarbazepine (B1671253) acetate, an unknown impurity was identified and characterized using LC/ESI-IT/MS and NMR. nih.gov

A hypothetical impurity profile for 21-Dehydro Isoflupredone, based on common impurities found in related corticosteroids, is presented in the interactive table below. The retention times are illustrative and would be specific to a validated HPLC method.

| Compound Name | Potential Source | Typical Reporting Threshold (ICH Q3A) | Illustrative Retention Time (min) |

|---|---|---|---|

| 21-Dehydro Isoflupredone | Active Pharmaceutical Ingredient | N/A | 15.2 |

| Isoflupredone | Starting Material/Related Substance | ≤ 0.15% | 12.5 |

| Fluprednisolone | Precursor/Related Substance | ≤ 0.15% | 10.8 |

| 21-Oxo-Isoflupredone | Oxidation Product | ≤ 0.10% | 16.5 |

| 6α-Fluoroprednisolone | Related Substance | ≤ 0.15% | 11.9 |

| Unknown Impurity 1 | Degradation/By-product | ≤ 0.10% | 18.1 |

| Unknown Impurity 2 | Degradation/By-product | ≤ 0.10% | 20.3 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 21 Dehydro Isoflupredone

Comparative SAR Analysis with Isoflupredone (B118300) and Other Corticosteroids

The structure-activity relationships of corticosteroids are well-established, with specific chemical modifications correlating to predictable changes in glucocorticoid and mineralocorticoid activity. Isoflupredone itself is a potent fluorinated corticosteroid, and its activity is a result of several key structural features inherited from its prednisolone (B192156) backbone. oup.com The introduction of a double bond between C1 and C2 in the A-ring enhances glucocorticoid activity and reduces salt-retaining properties compared to hydrocortisone (B1673445). rsc.org

The defining feature of isoflupredone is the 9α-fluoro substitution, which significantly potentiates its glucocorticoid activity. ingentaconnect.com When comparing isoflupredone to its 21-dehydro derivative, the primary structural difference is the oxidation of the C21-hydroxyl group to a C21-aldehyde. In the broader context of corticosteroid metabolism, the dihydroxyacetone side chain (with hydroxyls at C17 and C21) is critical for activity. The oxidation of the C21-hydroxyl is a key step in the metabolic inactivation of corticosteroids. ingentaconnect.com This process can lead to the formation of a 21-oic acid (a carboxylic acid), such as cortienic acid, which is considered an inactive metabolite. ingentaconnect.com Therefore, 21-Dehydro Isoflupredone represents an intermediate step in this deactivation pathway.

Studies comparing isoflupredone with dexamethasone (B1670325) have shown them to have similar efficacy in improving lung function in certain conditions, though isoflupredone exhibits higher mineralocorticoid activity, leading to effects like hypokalemia. researchgate.netnih.govnih.gov This mineralocorticoid effect is strongly linked to the presence and configuration of the side chain at C17.

Table 1: Comparative Features of Prednisolone, Isoflupredone, and 21-Dehydro Isoflupredone

| Feature | Prednisolone | Isoflupredone | 21-Dehydro Isoflupredone (Inferred) |

|---|---|---|---|

| Core Structure | Pregna-1,4-diene-3,20-dione | Pregna-1,4-diene-3,20-dione | Pregna-1,4-diene-3,20-dione |

| C9 Substitution | Hydrogen (H) | 9α-Fluoro (F) | 9α-Fluoro (F) |

| C21 Moiety | Hydroxyl (-CH₂OH) | Hydroxyl (-CH₂OH) | Aldehyde (-CHO) |

| Glucocorticoid Activity | Moderate | High | Significantly Reduced/Altered |

| Mineralocorticoid Activity | Low | High nih.gov | Significantly Reduced |

Impact of the C21-Dehydro Moiety on Receptor Binding and Selectivity

The C21-hydroxyl group is widely recognized as a crucial pharmacophore for potent mineralocorticoid activity, though it is not an absolute requirement for glucocorticoid activity. ingentaconnect.com Its oxidation to an aldehyde in 21-Dehydro Isoflupredone is expected to dramatically alter receptor interactions. The interaction of corticosteroids with glucocorticoid (GR) and mineralocorticoid (MR) receptors often involves hydrogen bonding with the C21-hydroxyl group.

Influence of Fluoro-Substitution on Molecular Conformation and Electronic Properties

The introduction of a fluorine atom at the 9α position has profound effects on the biological activity of corticosteroids, primarily by altering the molecule's electronic properties and conformation. rsc.orgmdpi.com

Electronic Effects : Fluorine is the most electronegative element, and its presence exerts a strong inductive electron-withdrawing effect. This effect modifies the acidity of the nearby 11β-hydroxyl group, enhancing its ability to form hydrogen bonds with the glucocorticoid receptor, thereby increasing binding affinity. rsc.org

Metabolic Stability : Fluorination at the 9α position can retard the metabolic oxidation of the 11β-hydroxyl group, prolonging the biological half-life and increasing the potency of the corticosteroid. rsc.org

Solid-state NMR and computational studies on other fluorinated steroids confirm that fluorine substitution significantly impacts molecular dynamics and the local electronic environment, which are critical for receptor interaction. rsc.orgacs.org

Correlation of Structural Modifications with Biochemical Activity or Inactivity

The biochemical activity of a corticosteroid is a composite of the effects of its various structural components. For 21-Dehydro Isoflupredone, the activity profile is dictated by the interplay between activity-enhancing and activity-diminishing features.

Table 2: Correlation of Structural Features with Corticosteroid Activity

| Structural Modification | General Effect on Activity | Rationale |

|---|---|---|

| Δ¹-Double Bond (A-Ring) | Increases GR activity, decreases MR activity | Enhances A-ring planarity, improving GR fit. rsc.org |

| 11β-Hydroxyl Group | Essential for GR activity | Forms a critical hydrogen bond with the GR. ingentaconnect.com |

| 9α-Fluoro Group | Potentiates GR and MR activity | Increases binding affinity through electronic and conformational effects. rsc.orgingentaconnect.com |

| C17α-Hydroxyl Group | Important for GR activity | Contributes to the binding interaction within the receptor pocket. acs.org |

| C21-Hydroxyl Group | Critical for potent MR activity, contributes to GR activity | Forms key hydrogen bonds with receptors. ingentaconnect.com |

| C21-Aldehyde (Dehydro) | Significantly reduces/abolishes GR and MR activity | Represents a metabolic step toward inactivation; disrupts key hydrogen bonding. ingentaconnect.com |

Based on this, while the 9α-fluoro group and the Δ¹-double bond of 21-Dehydro Isoflupredone are features that enhance potency, the C21-aldehyde moiety is a powerful deactivating feature. This strongly suggests that the compound would be biochemically far less active, or potentially inactive, compared to isoflupredone.

Rational Design Principles for Modulating Steroid Receptor Interactions

The design of novel steroid receptor modulators is a sophisticated process guided by established principles aimed at achieving desired activity profiles and selectivity. acs.orgresearchgate.net

Exploiting Receptor Plasticity : Ligand binding can induce specific conformations in the receptor. acs.orgresearchgate.net Rational design aims to create ligands that stabilize a receptor conformation associated with either an agonist (active) or antagonist (inactive) response. core.ac.uk

Targeting Specific Interactions : The design process focuses on optimizing hydrogen bonds, hydrophobic interactions, and van der Waals forces within the receptor's ligand-binding domain. Modifications at key positions like C11, C17, and C21 are classic strategies to modulate these interactions. acs.org

The Inactive Metabolite Approach (Soft Drugs) : This principle, highly relevant to 21-Dehydro Isoflupredone, involves designing drugs that undergo a predictable, one-step metabolic deactivation to a non-toxic, inactive species. ingentaconnect.com The oxidation of the C21-hydroxyl to an aldehyde and then to a carboxylic acid is a prime example of this strategy. ingentaconnect.com

Bifunctional Ligands : More advanced strategies involve creating molecules that can recruit other proteins to the steroid receptor, thereby locking it in a specific functional state (e.g., an antagonist conformation). nih.gov

The structure of 21-Dehydro Isoflupredone can be viewed through the lens of the "soft drug" principle, where it stands as a transient metabolite on the path to complete deactivation.

Computational Chemistry Approaches for Predicting and Rationalizing SAR

Computational chemistry provides powerful tools to predict and understand the SAR of steroids, saving significant time and resources in drug discovery. acs.org

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. acs.orgresearchgate.net For corticosteroids, QSAR studies have successfully correlated receptor binding affinity with descriptors like molecular volume and lipophilicity, as well as the presence or absence of key functional groups like fluoro-substituents. researchgate.net

Molecular Docking : This technique simulates the binding of a ligand (like 21-Dehydro Isoflupredone) into the three-dimensional structure of its receptor (e.g., the GR). It predicts the preferred binding orientation and estimates the binding affinity, offering insights into how structural changes impact receptor interaction. mdpi.com

Molecular Quantum Similarity Measures (MQSM) : MQSM is a more advanced method that uses quantum mechanics to compare the electron density distributions of different molecules. acs.orgscispace.com The principle is that molecules with similar electron densities are likely to have similar biological activities. This has been successfully applied to predict the binding affinity of steroids. acs.orgscispace.com

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic movements of the ligand-receptor complex over time, providing a more realistic picture of the binding stability and the conformational changes induced by the ligand. mdpi.com

These computational approaches would be invaluable in precisely quantifying the reduced binding affinity of 21-Dehydro Isoflupredone and rationalizing the deactivating effect of the C21-aldehyde moiety at an atomic level.

Future Research Directions and Emerging Methodologies

Exploration of Novel Dehydrogenation Strategies for Enhanced Yield and Stereocontrol

The introduction of a double bond at the C1-C2 position is a critical transformation in the synthesis of many potent glucocorticoids. rsc.org While chemical methods for the dehydrogenation of steroids exist, they can present challenges related to regioselectivity and stereocontrol, often requiring multiple protection and deprotection steps. mdpi.com Future research should focus on developing more efficient and selective dehydrogenation strategies for the synthesis of 21-Dehydro Isoflupredone (B118300).

Enzymatic Dehydrogenation: A particularly promising avenue is the use of biocatalysts, specifically 3-ketosteroid-Δ1-dehydrogenases (KstDs). mdpi.comacs.org These enzymes have demonstrated high regioselectivity in introducing a double bond at the Δ1 position of the steroid A ring. acs.org Research into novel KstDs from various microbial sources could identify enzymes with superior activity and a broader substrate scope, potentially including fluorinated steroids like Isoflupredone. mdpi.com The application of whole-cell biocatalysis using engineered microorganisms expressing high levels of KstD could offer a greener and more efficient alternative to traditional chemical synthesis. nih.govorientjchem.org

Catalytic Dehydrogenation: Advances in transition metal catalysis also offer new possibilities. acs.org The development of novel catalytic systems could enable the selective dehydrogenation of the steroid nucleus under milder conditions, improving yields and reducing byproducts. Research could focus on designing catalysts that are tolerant to the various functional groups present in the Isoflupredone molecule, thus streamlining the synthetic process.

Below is a table summarizing potential dehydrogenation strategies:

| Dehydrogenation Strategy | Key Features | Potential Advantages for 21-Dehydro Isoflupredone Synthesis |

| Enzymatic (KstD) | High regioselectivity for Δ1-dehydrogenation. mdpi.comacs.org | Improved yield, reduced byproducts, environmentally friendly process. bohrium.com |

| Whole-Cell Biocatalysis | Utilizes engineered microorganisms. nih.govorientjchem.org | Cost-effective, sustainable production. acs.org |

| Advanced Catalytic | Novel transition metal catalysts. acs.org | Milder reaction conditions, enhanced stereocontrol. |

Application of Machine Learning and AI in Steroid Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize pharmaceutical research. In the context of 21-Dehydro Isoflupredone, these technologies can be applied to several key areas.

Predictive Modeling: ML models can be trained on existing data for other corticosteroids to predict the biological activity and potential receptor interactions of novel analogs of 21-Dehydro Isoflupredone. This can help in prioritizing which derivatives to synthesize and test, saving time and resources.

Development of Advanced In Vitro Models for Deeper Mechanistic Insights

Understanding the precise molecular mechanisms of action of 21-Dehydro Isoflupredone is crucial. Traditional 2D cell cultures often fail to fully recapitulate the complexity of human tissues. nih.gov

Organ-on-a-Chip Technology: Microfluidic devices, often termed "organs-on-chips," allow for the culture of human cells in a more physiologically relevant 3D environment. nih.govnih.govcriver.commdpi.com Developing liver-on-a-chip or skin-on-a-chip models could provide significant insights into the metabolism and tissue-specific effects of 21-Dehydro Isoflupredone. nih.govsinobiological.com These models can help in studying the compound's interaction with glucocorticoid receptors in a dynamic system that mimics human physiology more closely. nih.gov

3D Spheroid Cultures: The use of 3D cell spheroids is another advanced in vitro model that can better represent the in vivo environment. nih.gov These models could be instrumental in studying the anti-inflammatory and immunosuppressive effects of 21-Dehydro Isoflupredone in a more complex cellular context.

Integration of Multi-Omics Data for Systems-Level Understanding of Molecular Effects

A systems-level approach is necessary to fully comprehend the biological impact of 21-Dehydro Isoflupredone. The integration of various "omics" data can provide a holistic view of the cellular response to this compound. elifesciences.orgera-learn.eu